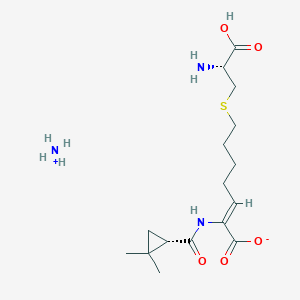

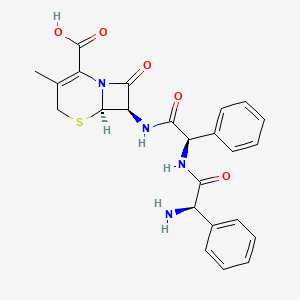

Faropenem Impurity 7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Activity

Faropenem, a novel oral penem, exhibits significant antibacterial activity. Its effectiveness against a range of clinical isolates, including Gram-negative, Gram-positive, and anaerobic bacteria, has been extensively studied:

- Broad-Spectrum Activity : Faropenem shows activity against most members of the Enterobacteriaceae, Staphylococci, Streptococci, Neisseria spp., Enterococcus faecalis, beta-lactamase-producing and non-producing strains of Haemophilus influenzae, Moraxella catarrhalis, peptostreptococci, Clostridium perfringens, and Bacteroides fragilis (Woodcock et al., 1997).

- Anaerobic Bacteria : Faropenem has demonstrated effectiveness against 579 strains of anaerobic bacteria, showing considerable potential for treating infections caused by these organisms (Wexler et al., 2002).

- Skin and Soft Tissue Infections : Its high activity against aerobic and anaerobic isolates from skin and soft tissue infections, including animal and human bites, has been confirmed (Goldstein et al., 2002).

Resistance and Cross-Resistance

Research has also focused on the resistance patterns associated with faropenem, including its potential for inducing cross-resistance to other antibiotics:

- Carbapenem Cross-Resistance : A study showed that in vitro development of faropenem resistance in Escherichia coli can lead to cross-resistance to carbapenems, particularly in CTX-M-15 type extended spectrum beta-lactamase (ESBL)-producing isolates (Gandra et al., 2020).

- Cephalosporin-Resistant Enterobacteriaceae : Faropenem shows good activity against Escherichia coli and Klebsiella spp. with ESBLs, including CTX-M types, but is less active against AmpC-derepressed and ESBL-producing Enterobacter spp. (Mushtaq et al., 2007).

Pharmacodynamics and Stability

Faropenem's pharmacodynamic properties and stability in various conditions have been subjects of investigation:

- Pharmacodynamic Properties : Studies of time-kill kinetics and postantibiotic effect have demonstrated that faropenem has bactericidal activity and significant postantibiotic effects against various bacterial strains (Boswell et al., 1997).

- Solid-State Stability : Stability studies in the solid state have revealed that the fusion of β-lactam and thiazolidine rings in faropenem reduces its susceptibility to degradation, enhancing its stability (Cielecka‐Piontek et al., 2014).

特性

CAS番号 |

120705-68-2 |

|---|---|

製品名 |

Faropenem Impurity 7 |

分子式 |

C21H33NO5SSi |

分子量 |

439.65 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-7-oxo-3-(tetrahydro-2-furanyl)-, 2-propenyl ester, [5R-[3(S*),5α,6α(R*)]]- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

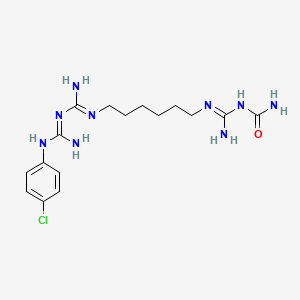

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)